Gliclazide Impurity D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

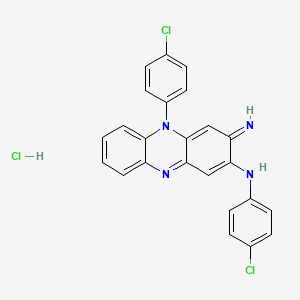

Gliclazide Impurity D is a chemical compound that is commonly used in the pharmaceutical industry for the production of Gliclazide, a medication used to treat type 2 diabetes . This impurity is a byproduct of the synthesis of Gliclazide and is usually produced in small quantities during the manufacturing process .

Synthesis Analysis

The synthesis of Gliclazide involves reacting p-Toluenesulfonylurea as raw material with hydrazine hydrate to obtain compound IV by condensation. Then, compound IV reacts with 1,2 -cyclopentane dicarboxylic anhydride to obtain compound II. Finally, reducing compound II yields Gliclazide .Molecular Structure Analysis

The molecular formula of this compound is C15H20N2O3S . The InChI representation is InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) .Mécanisme D'action

Target of Action

Gliclazide Impurity D, like Gliclazide, primarily targets the β cell sulfonyl urea receptor (SUR1) . These receptors are located on the pancreatic beta-cells . The role of these receptors is crucial in the regulation of insulin secretion from the pancreas.

Mode of Action

This compound binds to the SUR1 receptor, which subsequently blocks the ATP sensitive potassium channels . This binding results in the closure of the channels, leading to a decrease in potassium efflux, which in turn leads to the depolarization of the β cells .

Biochemical Pathways

The binding of this compound to the SUR1 receptor and the subsequent closure of the ATP sensitive potassium channels lead to the depolarization of the β cells . This depolarization stimulates the release of insulin from the pancreatic β cells . The increased insulin secretion then helps in the regulation of blood glucose levels.

Pharmacokinetics

Gliclazide is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) .

Result of Action

The primary result of the action of this compound is the stimulation of insulin secretion from the pancreatic β cells . This increased insulin secretion helps in the regulation of blood glucose levels, thereby aiding in the management of type 2 diabetes mellitus .

Action Environment

The action of this compound, like Gliclazide, can be influenced by various environmental factors. For instance, the stability of Gliclazide and its impurities can be determined using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method . Furthermore, factors such as diet and activity levels can influence the risk of hypoglycemia associated with Gliclazide and potentially this compound .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Gliclazide Impurity D involves the conversion of 4-methyl-3-(trifluoromethyl)aniline to 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide, followed by the reaction of 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide with methyl chloroacetate to yield Gliclazide Impurity D.", "Starting Materials": [ "4-methyl-3-(trifluoromethyl)aniline", "formaldehyde", "hydrogen peroxide", "methylamine", "methyl chloroacetate" ], "Reaction": [ "Step 1: 4-methyl-3-(trifluoromethyl)aniline is reacted with formaldehyde and hydrogen peroxide to form 4-methyl-3-(trifluoromethyl)phenylformamide.", "Step 2: 4-methyl-3-(trifluoromethyl)phenylformamide is reacted with methylamine to form 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide.", "Step 3: 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide is reacted with methyl chloroacetate in the presence of a base to yield Gliclazide Impurity D." ] } | |

Numéro CAS |

1136426-19-1 |

Formule moléculaire |

C15H20N2O3S |

Poids moléculaire |

308.4 g/mol |

Nom IUPAC |

N-(4-methylphenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide |

InChI |

InChI=1S/C15H20N2O3S/c1-11-5-7-14(8-6-11)21(19,20)16-15(18)17-9-12-3-2-4-13(12)10-17/h5-8,12-13H,2-4,9-10H2,1H3,(H,16,18) |

Clé InChI |

PKQBPWYWZYXMOA-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3CCCC3C2 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

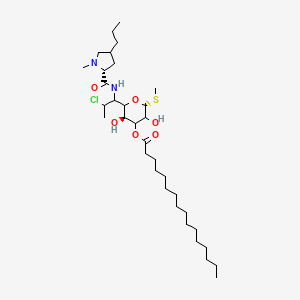

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)

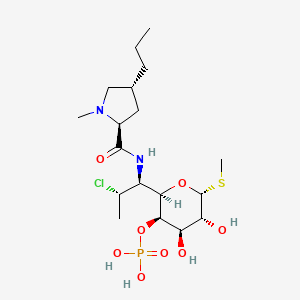

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)